

An In-depth Technical Guide to the Physicochemical Properties of Dihexyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **dihexyl ether**, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields where **dihexyl ether** may be utilized as a solvent, reagent, or component in various formulations.

Core Physicochemical Data

Dihexyl ether is a colorless, stable liquid with a mild odor.[1] It is characterized by its low volatility compared to lower aliphatic ethers and demonstrates very slight solubility in water.[1] [2] Conversely, it is miscible with a wide range of organic solvents.[1][3] Key quantitative data for **dihexyl ether** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference
Melting Point	-43 °C	[1][3][4][5]
Boiling Point	228-229 °C (lit.)	[1][4][6][7]
228-230 °C	[5]	
228 °C	[3]	
223.00 °C @ 760.00 mm Hg	[8]	_
Density	0.793 g/mL at 25 °C (lit.)	[1][6][7]
Refractive Index	n20/D 1.4204 (lit.)	[1][6]
Flash Point	173 °F (78.33 °C)	[1][8]
Vapor Pressure	0.148 mmHg at 25°C	[1]
Water Solubility	Fully miscible in water	[1][2][4][7]

Experimental Protocols: Synthesis of Dihexyl Ether

The following section details a common laboratory-scale procedure for the synthesis of **dihexyl ether** from n-hexyl alcohol. This method employs acid catalysis and a Dean-Stark apparatus to drive the reaction to completion by removing water.

2.1 Materials and Equipment:

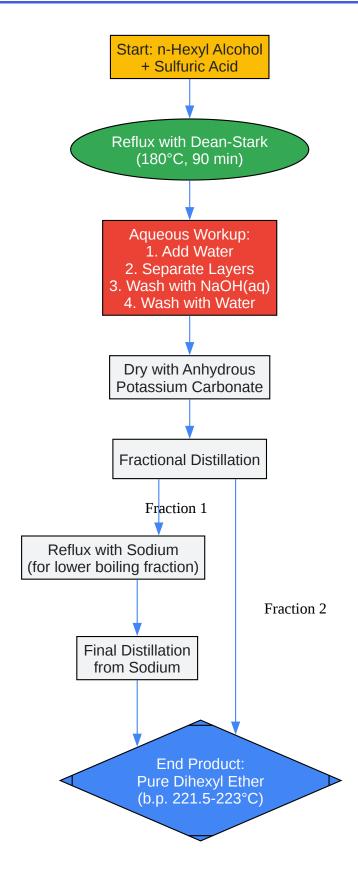
- n-hexyl alcohol (50 g, 61 ml)
- Concentrated sulfuric acid (6 g, 3.5 ml)
- 5% Sodium hydroxide solution
- · Anhydrous potassium carbonate
- Sodium metal
- Round bottom flask

Foundational & Exploratory

- Dean-Stark apparatus
- Condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

2.2 Procedure:

- Reaction Setup: A round bottom flask is fitted with a Dean-Stark apparatus and a condenser.
 A small amount of water is initially added to the Dean-Stark trap.
- Reagent Addition: A mixture of 50 g (61 ml) of n-hexyl alcohol and 3.5 ml (6 g) of concentrated sulfuric acid is added to the round bottom flask.[9]
- Reaction: The mixture is gently heated to reflux. As the reaction proceeds, water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will separate to the bottom, while the lighter n-hexyl alcohol will be returned to the reaction flask.[9]
- Monitoring Progress: The reaction is continued for approximately 90 minutes, during which
 the temperature inside the flask will rise to about 180°C. The reaction is considered complete
 when approximately 5 ml of water has been collected in the Dean-Stark trap.[9]
- Workup:
 - The reaction mixture is cooled and then poured into water.
 - The upper organic layer is separated using a separatory funnel.
 - The organic layer is washed sequentially with a 5% sodium hydroxide solution and then with water.[9]
 - The washed organic layer is dried over anhydrous potassium carbonate.
- Purification:



- The dried product is filtered into a distilling flask for purification by distillation.
- Fractions are collected at different temperature ranges: 160-221°C and 221-223°C.[9]
- The lower boiling fraction is refluxed with sodium metal for one hour and then redistilled to yield a purer fraction of dihexyl ether.[9]
- The purified fractions are combined and distilled one final time from a small amount of sodium, with the final product collected at 221.5-223°C.[9]

Logical Workflow: Synthesis of Dihexyl Ether

The synthesis of **dihexyl ether** from n-hexyl alcohol can be visualized as a logical workflow, outlining the key steps from starting materials to the final purified product.

Click to download full resolution via product page

Caption: Workflow for the Synthesis of **Dihexyl Ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 112-58-3, DIHEXYL ETHER | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. dihexyl ether [stenutz.eu]
- 4. parchem.com [parchem.com]
- 5. thomassci.com [thomassci.com]
- 6. Dihexyl ether 97 112-58-3 [sigmaaldrich.com]
- 7. DIHEXYL ETHER | 112-58-3 [chemicalbook.com]
- 8. dihexyl ether, 112-58-3 [thegoodscentscompany.com]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Dihexyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091206#dihexyl-ether-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com